Tetrazine-PEG4-SS-NHS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrazine-PEG4-SS-NHS is a cleavable linker used in the synthesis of antibody-drug conjugates. It is a click chemistry reagent containing a tetrazine group that can undergo an inverse electron demand Diels-Alder reaction with molecules containing trans-cyclooctene groups. This compound is particularly useful in bioconjugation applications due to its ability to form stable linkages under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrazine-PEG4-SS-NHS involves the conjugation of a tetrazine moiety with a polyethylene glycol chain and a succinimidyl ester. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide or dimethylformamide. The reaction conditions often include mild temperatures and the presence of a base to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually purified through chromatographic techniques and characterized using spectroscopic methods .
Chemical Reactions Analysis
Types of Reactions: Tetrazine-PEG4-SS-NHS primarily undergoes click chemistry reactions, specifically the inverse electron demand Diels-Alder reaction. This reaction is highly selective and occurs rapidly under mild conditions, making it ideal for bioconjugation .
Common Reagents and Conditions:
Reagents: Trans-cyclooctene, norbornene, cyclopropene
Conditions: Mild temperatures, aqueous or organic solvents, no need for catalysts or reducing agents.
Major Products: The major product of the reaction between this compound and trans-cyclooctene is a stable dihydropyridazine linkage. This product is highly stable and suitable for various bioconjugation applications .
Scientific Research Applications
Tetrazine-PEG4-SS-NHS has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the rapid and selective conjugation of biomolecules.
Biology: Facilitates the labeling and tracking of biomolecules in live cells and organisms.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Employed in the synthesis of complex bioconjugates for diagnostic and therapeutic applications .
Mechanism of Action
The mechanism of action of Tetrazine-PEG4-SS-NHS involves the inverse electron demand Diels-Alder reaction. The tetrazine group reacts with strained alkenes such as trans-cyclooctene to form a stable dihydropyridazine linkage. This reaction is highly selective and occurs rapidly under mild conditions, making it suitable for bioconjugation in complex biological environments .
Comparison with Similar Compounds
- Methyltetrazine-PEG4-SS-NHS
- Tetrazine-PEG4-NHS ester
- Succinic anhydride
- SMCC (N-Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
- EMCS (6-Maleimidohexanoic acid N-hydroxysuccinimide ester) .
Comparison: this compound is unique due to its cleavable disulfide linker, which allows for controlled release of the conjugated molecule under reducing conditions. This feature is particularly advantageous in drug delivery applications where the release of the drug at the target site is crucial. Other similar compounds may not have this cleavable feature, making this compound more versatile in specific applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[[3-oxo-3-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethylamino]propyl]disulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41N7O10S2/c38-25(32-21-23-1-3-24(4-2-23)30-35-33-22-34-36-30)7-11-43-13-15-45-17-18-46-16-14-44-12-10-31-26(39)8-19-48-49-20-9-29(42)47-37-27(40)5-6-28(37)41/h1-4,22H,5-21H2,(H,31,39)(H,32,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJRYTCIZCBJRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCSSCCC(=O)NCCOCCOCCOCCOCCC(=O)NCC2=CC=C(C=C2)C3=NN=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41N7O10S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
723.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.